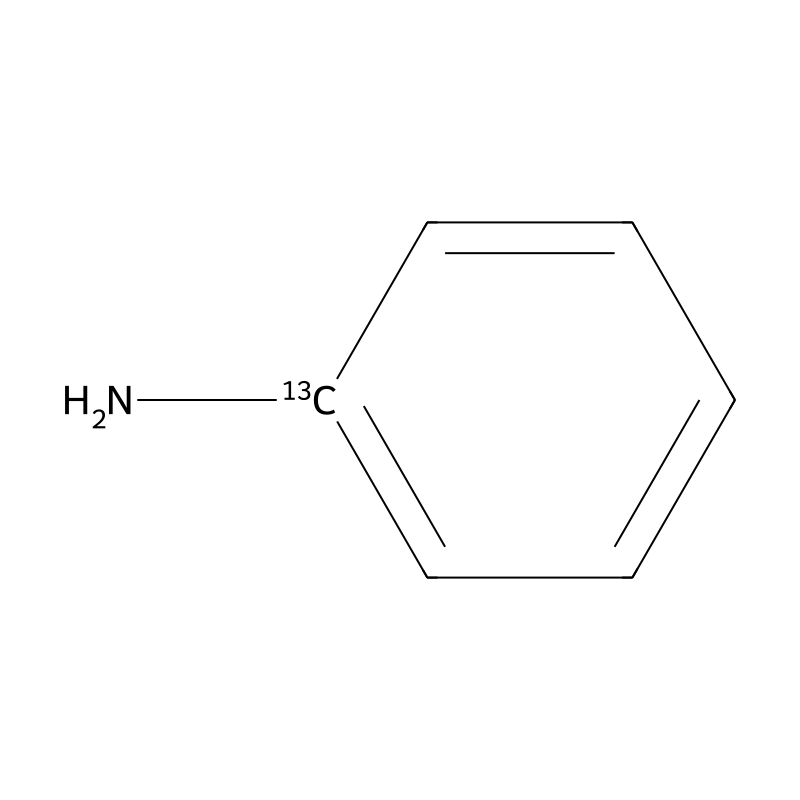

(1-~13~C)Aniline

C6H5NH2

Content Navigation

Tracking the ipso-carbon fate of aniline in polymerization or biodegradation studies fails with natural abundance material due to low ¹³C NMR sensitivity. (1-¹³C)Aniline directly solves this, enabling unambiguous observation of C1 bond formation and branching defects. Key advantages:

- Unambiguous ¹³C NMR signal at ipso-carbon for polymer structure elucidation.

- Cost-effective position-specific label vs. uniform ¹³C, sufficient for tracking ipso reactions.

- Ideal precursor for isotope dilution mass spectrometry (IDMS) analytical standards.

Supplied with high isotopic enrichment and guaranteed chemical purity for reliable mechanistic data.

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H5NH2

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 36,000 mg/L at 25 °C

3.5 parts/100 parts water at 25 °C; 6.4 parts/100 parts water at 90 °C

One gram dissolves in 28.6 mL water, 15.7 mL boiling water

Soluble in water

For more Solubility (Complete) data for Aniline (8 total), please visit the HSDB record page.

36 mg/mL at 25 °C

Solubility in water, g/100ml at 20 °C: 3.4

4%

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

(1-¹³C)Aniline is a stable isotope-labeled aromatic amine where the carbon atom bonded to the amino group (the C1 or ipso-carbon) is replaced with its ¹³C isotope. This specific labeling makes it an indispensable tool for mechanistic studies, particularly in polymerization, and for tracing metabolic or environmental degradation pathways using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [REFS-1, REFS-2] Unlike unlabeled aniline, the ¹³C label at the C1 position allows for the unambiguous tracking of this specific carbon atom through complex chemical transformations, providing data that is unobtainable with the natural abundance compound.

References

- [1] Stejskal, J., & Sapurina, I. (2005). Polyaniline: Thin films and colloidal dispersions. Pure and Applied Chemistry, 77(5), 815-826.

- [2] Macfarlane, A. J., & Williams, D. L. (1998). A ¹³C and ¹⁵N NMR study of the mechanism of diazotization of aniline and of the decomposition of the diazonium ion. Journal of the Chemical Society, Perkin Transactions 2, (7), 1517-1521.

Substituting (1-¹³C)Aniline with unlabeled aniline is not feasible for any application requiring the tracing of the ipso-carbon's fate during a reaction. For mechanistic analysis via ¹³C NMR, the signal from the natural abundance ¹³C (approx. 1.1%) is too weak and indistinguishable from other carbons in complex mixtures like oligomers or polymers, rendering the analysis inconclusive. [1] While other labeled anilines exist, such as (¹⁵N)Aniline or uniformly ¹³C-labeled aniline, they answer different experimental questions. (¹⁵N)Aniline tracks the nitrogen atom, and uniformly labeled aniline is significantly more expensive and unnecessarily complex if only the C1 position's reactivity is under investigation. Therefore, for targeted studies on ipso-carbon reactions, position-specific (1-¹³C)Aniline is the only procurement choice that provides the required data with maximum cost-efficiency.

Polyaniline Synthesis Mechanism by ¹³C NMR

In studies of polyaniline (PANI) formation, the use of unlabeled aniline yields complex ¹³C NMR spectra where the signals for the numerous unprotonated carbons in the polymer backbone are difficult to assign unambiguously. [1] The use of (1-¹³C)Aniline as a precursor provides a targeted and significantly enhanced signal for the C1 carbon. This allows researchers to track its chemical shift changes and coupling patterns, which is critical for distinguishing between proposed reaction pathways, such as head-to-tail vs. irregular couplings, and identifying branching points—details that are obscured in the spectra of polymers made from natural abundance aniline.

| Evidence Dimension | Clarity of Mechanistic Data in NMR |

| Target Compound Data | Provides a specific, high-intensity signal for the C1 carbon, enabling clear tracking of its transformation during polymerization. |

| Comparator Or Baseline | Unlabeled Aniline: Produces a complex ¹³C NMR spectrum with low-intensity signals for unprotonated carbons, leading to ambiguous assignments and unresolved mechanistic questions. [<a href="https://doi.org/10.1016/0032-3861(92)90772-S" target="_blank">1</a>] |

| Quantified Difference | Qualitative but definitive: Enables mechanistic conclusions that are otherwise unattainable. |

| Conditions | Solution-state ¹³C NMR analysis of polyaniline synthesized via oxidative polymerization. |

For researchers developing novel conducting polymers or optimizing synthesis conditions, procuring (1-¹³C)Aniline is essential for gaining precise structural and mechanistic insights that guide material design.

Ipso-Carbon Fate in Biodegradation Studies

Anilide-based compounds are common environmental contaminants, and their degradation pathways are of significant interest. [1] Studies on the microbial or chemical degradation of aniline rely on tracking the fate of the aromatic ring. Using (1-¹³C)Aniline allows for the definitive identification of metabolites where the ipso-carbon is retained, modified, or cleaved from the ring, as detected by ¹³C NMR or MS. In contrast, studies with unlabeled aniline can only identify general degradation products without confirming the specific fate of the C1 position, making it difficult to distinguish between, for example, pathways involving initial ipso-hydroxylation versus those that preserve the C-N bond.

| Evidence Dimension | Metabolic Pathway Resolution |

| Target Compound Data | Allows unambiguous tracking of the C1-carbon, enabling confirmation of specific degradation steps like ipso-substitution or ring cleavage. |

| Comparator Or Baseline | Unlabeled Aniline: Metabolite identification relies on matching mass fragments or retention times, but cannot prove the specific origin of each carbon atom in the product, leaving the reaction mechanism ambiguous. [<a href="https://doi.org/10.1139/m72-300" target="_blank">1</a>] |

| Quantified Difference | Binary: Enables pathway elucidation (possible) vs. speculation based on identified products (not definitive). |

| Conditions | Analysis of aniline degradation products in microbial cultures or environmental samples using NMR or LC-MS. |

This compound is a required purchase for environmental agencies and researchers needing to build accurate models of pollutant fate and persistence or to study the metabolic processing of aniline-containing xenobiotics.

Cost-Effective vs. Uniformly Labeled Aniline

When synthesizing a larger molecule where only the aniline-derived ipso-carbon needs to be labeled for subsequent analysis, (1-¹³C)Aniline is the most economically viable precursor. The alternative, Aniline-¹³C₆, introduces five additional, and often unnecessary, labeled carbons at a significantly higher procurement cost. For example, in synthesizing a labeled drug candidate to study a specific metabolic N-dealkylation followed by ipso-hydroxylation, only the C1 label is required to track the key transformation. Using the uniformly labeled version provides no additional critical information for this specific problem but substantially increases the material cost of the synthesis campaign.

| Evidence Dimension | Cost-Effectiveness for Targeted Labeling |

| Target Compound Data | Provides the specific single ¹³C label required for tracking ipso-carbon chemistry. |

| Comparator Or Baseline | Aniline-¹³C₆ (Uniformly Labeled): Provides six ¹³C labels, five of which may be superfluous for the research question, at a higher purchase price. |

| Quantified Difference | Significant cost reduction by purchasing only the required isotopic label, avoiding the expense of five unnecessary labeled positions. |

| Conditions | Multi-step synthesis of a complex molecule requiring a ¹³C label on the aniline-derived ipso-carbon. |

For process chemists and research groups with budget constraints, selecting (1-¹³C)Aniline over uniformly labeled alternatives is a critical procurement decision that optimizes resource allocation without compromising data quality for targeted mechanistic studies.

Polyaniline (PANI) Synthesis Mechanism

This compound is the right choice for research focused on understanding the precise mechanism of aniline's oxidative polymerization. The ¹³C label at the C1 position allows for direct observation of bond formation and structural defects (e.g., branching) in the polymer backbone via ¹³C NMR, which is not possible with unlabeled aniline. [1]

Anilide Pollutant Biodegradation Pathways

For environmental scientists studying the fate of aniline-derived herbicides or industrial chemicals, (1-¹³C)Aniline is essential. It serves as a tracer to determine whether microbial degradation proceeds via ring-opening, ipso-substitution, or other pathways by tracking the labeled carbon into various metabolic intermediates. [2]

Organic Reaction Mechanism Studies

When developing new synthetic methods involving aniline, such as C-N coupling or electrophilic aromatic substitution, this compound can be used to trace the fate of the ipso-carbon. This is particularly useful for identifying and confirming the structure of unexpected rearrangement products or transient intermediates.

Isotopically Labeled Pharmaceutical Standards

In the synthesis of analytical standards for pharmaceutical development, labeling a specific carbon is often required for use in quantitative mass spectrometry (e.g., isotope dilution assays). If the ipso-carbon is the desired labeling site for metabolic stability or fragmentation analysis, (1-¹³C)Aniline is a more cost-effective and synthetically direct precursor than uniformly labeled alternatives.

Physical Description

Liquid; Pellets or Large Crystals

Colorless to brown, oily liquid with an aromatic amine-like odor; Note: A solid below 21 degrees F; [NIOSH]

Liquid

COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO AIR OR LIGHT.

Colorless to brown, oily liquid with an aromatic amine-like odor.

Colorless to brown, oily liquid with an aromatic amine-like odor. [Note: A solid below 21 °F.]

Color/Form

Colorless with a bluish fluorescence when freshly distilled

Colorless to brown, oily liquid [Note: A solid below 21 °F]

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

184.1 °C

184.00 to 185.00 °C. @ 760.00 mm Hg

184 °C

363 °F

Flash Point

70 °C

70 °C (158 °F) - closed cup

169 °F (76 °C) - Closed cup

76 °C c.c.

158 °F

Heavy Atom Count

Taste

Detection threshold 7.0X10+1 ppm (medium: water; modality: taste; sample purity: chemically pure)

Detection threshold 4.61X10-5 ppm (medium: water; modality: taste; sample purity: not specified)

Vapor Density

3.3 (Air = 1)

Relative vapor density (air = 1): 3.2

3.22

Density

1.0217 at 20 °C/20 °C

Relative density (water = 1): 1.02

1.02

Odor

Aromatic amine-like odor.

Odor Threshold

Odor Threshold High: 10.0 [mmHg]

Detection odor threshold from AIHA (mean = 2.4 ppm)

Its aromatic or fishy odor can generally be perceived at 1 ppm which is below established occupational safety limits (OSHA PEL-TWA is 5 ppm), and thus, odor usually provides an adequate indication of hazardous concentrations.

Human odor perception: Nonperception: 0.34 mg/cu m, Perception: 0.37 mg/cu m

0.58 - 10 ppm

Recognition threshold 1.00 ppm (medium: air; modality: odor; sample purity: chemically pure)

Low threshold = 0.0002 mg/cu m High threshold = 350.0 mg/cu m

Decomposition

When heated to decomposition it emits highly toxic fumes of /nitrogen oxides/.

Decomposes above 190 °C . This produces toxic and corrosive fumes of nitrogen oxides and ammonia and flammable vapors.

Melting Point

-6.0 °C

-6 °C

21 °F

UNII

Related CAS

25233-30-1

165260-61-7

114464-18-5

125597-20-8

125597-21-9

142-04-1 (hydrochloride)

17843-02-6 (phosphate [2:1])

20305-50-4 (sulfate)

2424-53-5 (monosulfate)

33921-12-9 (phosphonate [1:1])

37832-42-1 (phosphate [1:1])

45497-73-2 (hydriodide)

53894-37-4 (magnesium[1:1] salt)

542-11-0 (hydrobromide)

542-15-4 (nitrate)

542-16-5 (sulfate [2:1])

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Mechanisms by which aniline exposure elicits splenotoxicity, especially a tumorigenic response, are not well-understood. Earlier, we have shown that aniline exposure leads to oxidative DNA damage and up-regulation of OGG1 and NEIL1/2 DNA glycosylases in rat spleen. However, the contribution of endonuclease III homolog 1 (NTH1) and apurinic/apyrimidinic endonuclease 1 (APE1) in the repair of aniline-induced oxidative DNA damage in the spleen is not known. This study was, therefore, focused on examining whether NTH1 and APE1 contribute to the repair of oxidative DNA lesions in the spleen, in an experimental condition preceding tumorigenesis. To achieve this, male SD rats were subchronically exposed to aniline (0.5 mmol/kg/day via drinking water for 30 days), while controls received drinking water only. By quantitating the cleavage products, the activities of NTH1 and APE1 were assayed using substrates containing thymine glycol (Tg) and tetrahydrofuran, respectively. Aniline treatment led to significant increases in NTH1- and APE1-mediated BER activity in the nuclear extracts of spleen of aniline-treated rats compared to the controls. NTH1 and APE1 mRNA expression in the spleen showed 2.9- and 3.2-fold increases, respectively, in aniline-treated rats compared to the controls. Likewise, Western blot analysis showed that protein expression of NTH1 and APE1 in the nuclear extracts of spleen from aniline-treated rats was 1.9- and 2.7-fold higher than the controls, respectively. Immunohistochemistry indicated that aniline treatment also led to stronger immunoreactivity for both NTH1 and APE1 in the spleens, confined to the red pulp areas. These results, thus, show that aniline exposure is associated with induction of NTH1 and APE1 in the spleen. The increased repair activity of NTH1 and APE1 could be an important mechanism for the removal of oxidative DNA lesions. These findings thus identify a novel mechanism through which NTH1 and APE1 may regulate the repair of oxidative DNA damage in aniline-induced splenic toxicity.

The mechanisms by which aniline exposure elicits splenotoxic response, especially the tumorigenic response, are not well-understood. Earlier, we have shown that aniline-induced oxidative stress is associated with increased oxidative DNA damage in rat spleen. The base excision repair (BER) pathway is the major mechanism for the repair of oxidative DNA base lesions, and we have shown an up-regulation of 8-oxoguanine glycosylase 1 (OGG1), a specific DNA glycosylase involved in the removal of 8-hydroxy-2'-deoxyguanosine (8-OHdG) adducts, following aniline exposure. Nei-like DNA glycosylases (NEIL1/2) belong to a family of BER proteins that are distinct from other DNA glycosylases, including OGG1. However, contribution of NEIL1/2 in the repair of aniline-induced oxidative DNA damage in the spleen is not known. This study was, therefore, focused on evaluating if NEILs also contribute to the repair of oxidative DNA lesions in the spleen following aniline exposure. To achieve that, male SD rats were subchronically exposed to aniline (0.5 mmol/kg/day via drinking water for 30 days), while controls received drinking water only. The BER activity of NEIL1/2 was assayed using a bubble structure substrate containing 5-OHU (preferred substrates for NEIL1 and NEIL2) and by quantitating the cleavage products. Aniline treatment led to a 1.25-fold increase in the NEIL1/2-associated BER activity in the nuclear extracts of spleen compared to the controls. Real-time PCR analysis for NEIL1 and NEIL2 mRNA expression in the spleen revealed 2.7- and 3.9-fold increases, respectively, in aniline-treated rats compared to controls. Likewise, Western blot analysis showed that protein expression of NEIL1 and NEIL2 in the nuclear extract of spleens from aniline-treated rats was 2.0- and 3.8-fold higher than controls, respectively. Aniline treatment also led to stronger immunoreactivity for NEIL1 and NEIL2 in the spleens, confined to the red pulp areas. These studies, thus, show that aniline-induced oxidative stress is associated with an induction of NEIL1/2. The increased NIEL-mediated BER activity is another indication of aniline-induced oxidative damage in the spleen and could constitute another important mechanism of removal of oxidative DNA lesions, especially in transcribed DNA following aniline insult.

/It is known/ that aniline exposure causes oxidative damage to the spleen. To further explore the oxidative mechanism of aniline toxicity, ... the potential contribution of heme oxygenase-1 (HO-1), which catalyzes heme degradation and releases free iron /was examined/. Male SD rats were given 1 mmol/kg/day aniline in water by gavage for 1, 4, or 7 days, and respective controls received water only. Aniline exposure led to significant increases in HO-1 mRNA expression in the spleen (2-and 2.4-fold at days 4 and 7, respectively) with corresponding increases in protein expression, as confirmed by ELISA and Western blot analysis. Furthermore, immunohistochemical assessment of spleen showed stronger immunostaining for HO-1 in the spleens of rats treated for 7 days, confined mainly to the red pulp areas. No changes were observed in mRNA and protein levels of HO-1 after 1 day exposure. The increase in HO-1 expression was associated with increases in total iron (2.4-and 2.7-fold), free iron (1.9-and 3.5-fold), and ferritin levels (1.9-and 2.1-fold) at 4 and 7 days of aniline exposure. Our data suggest that HO-1 up-regulation in aniline-induced splenic toxicity could be a contributing pro-oxidant mechanism, mediated through iron release, and leading to oxidative damage.

For more Mechanism of Action (Complete) data for Aniline (11 total), please visit the HSDB record page.

Vapor Pressure

0.66 [mmHg]

6.67X10-1 mm Hg at 25 °C

Vapor pressure, Pa at 20 °C: 40

0.6 mmHg

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Absorption Distribution and Excretion

The substance can be absorbed into the body by inhalation, through the skin also as a vapor and by ingestion.

(14)C-Aniline administered to rabbits is mostly excreted in urine (80% of dose) as conjugates of p-aminophenol (55%), o-aminophenol (10%), and m-aminophenol (0.1%), and as aniline (3.5%), aniline-N-glucuronide (6%), phenylsulfamic acid (8%), and acetanilide (0.2%). Only traces of the metabolites (1%) are excreted in feces, and no aniline is excreted in the expired air. ... Administration of high dose levels of aniline to rabbits results in the excretion of free glucuronic acid in the urine.

Biliary excretion (% of dose excreted in 3 hr) of aniline in: rat 5.7%, guinea pig 5.6%, rabbit 2.6%, dog 2.7%, cat 0.3%, hen 1.6%. /From table; dose not given/

For more Absorption, Distribution and Excretion (Complete) data for Aniline (8 total), please visit the HSDB record page.

Metabolism Metabolites

In a 47-year-old woman ... acetanilide and acetaminophen were identified in plasma as metabolites of aniline.

Aniline is largely metabolized to conjugates of p-aminophenol, namely p-aminophenylglucuronide and p-acetamidophenylglucuronide.

In addition to hydroxylation of aromatic ring, hydroxylation of amino group also occurs ... to give phenylhydroxylamine. Conjugation with cysteine also occurs and traces of o- and p-aminophenyl and p-acetamidophenyl-mercapturic acids have been detected in urine of rats and rabbits dosed with aniline.

For more Metabolism/Metabolites (Complete) data for Aniline (14 total), please visit the HSDB record page.

Aniline has known human metabolites that include N-Hydroxyaniline and 4-aminophenol.

Aniline is a known human metabolite of Sudan I.

Associated Chemicals

Wikipedia

N-Octyl_β-D-thioglucopyranoside

Biological Half Life

Use Classification

Hazard Classes and Categories -> Carcinogens, Flammable - 2nd degree

Methods of Manufacturing

The industrial aniline processes of ICI and DuPont involve hydrogenation /of nitrobenzene/ in the liquid phase. Liquid-phase hydrogenation processes are operated at 90-200 °C and 100-600 kPa. The liquid phase reaction may be carried out in slurry or in fluidized-bed reactors. Conversion of nitrobenzene is normally complete after a single reactor pass with yields of 98 to 99%.

In the commercial phenol route developed by Halcon, phenol is aminated in the vapor phase using ammonia in the presence of a silica-alumina catalyst. ... The reaction is mildly exothermic (H = - 8.4 kJ/mol) and reversible, so high conversion is obtained only by the use of excess ammonia (mole ratio of 20:1) and a low reaction temperature, which also reduces the dissociation of ammonia. Byproduct impurities include diphenylamine, triphenylamine and carbazole. Their formation is also inhibited by the use of excess ammonia. Yields based on phenol and ammonia are >/= 96% and 80%, respectively. In the process phenol and fresh and recycle ammonia are vaporized separately (to prevent yield losses) and combined in the fixed bed amination reactor (a) containing the silica-alumina catalyst. After the reaction at 370 °C and 1.7 MPa, the gas is cooled, partly condensed and the excess ammonia is recovered in a separation column, compressed and recycled. The condensation product is passed through a drying column to remove water and then through a finishing column to separate aniline from residual phenol and impurities in vacuum (less than 80 kPa). The phenol, containing some aniline (azeotropic mixture) is recycled.

Manufactured from nitrobenzene or chlorobenzene.

Derivation: By (1) catalytic vapor-phase reduction of nitrobenzene with hydrogen; (2) reduction of nitrobenzene with iron filings using hydrochloric acid as catalyst; (3) catalytic reaction of chlorobenzene and aqueous ammonia; (4) ammonolysis of phenol (Japan).

General Manufacturing Information

Rubber Product Manufacturing

Petrochemical Manufacturing

Fabricated Metal Product Manufacturing

All Other Basic Organic Chemical Manufacturing

All Other Chemical Product and Preparation Manufacturing

Synthetic Dye and Pigment Manufacturing

Cyclic Crude and Intermediate Manufacturing

Paper Manufacturing

Plastics Material and Resin Manufacturing

Benzenamine: ACTIVE

First obtained in 1826 by Unverdorben from dry distillation of indigo. ... Fritzche, in 1841, prepared it from indigo and potash and gave it the name aniline.

Analytic Laboratory Methods

Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: aniline; Matrix: water; Detection Limit: not provided.

Method: OSHA PV2079; Procedure: gas chromatography using a flame ionization detector; Analyte: aniline; Matrix: air; Detection Limit: 0.02 ppm (0.09 mg/cu m).

Method: NIOSH 2002, Issue 2; Procedure: gas chromatography with flame ionization detector; Analyte: aniline; Matrix: air; Detection Limit: 0.01 mg/sample.

For more Analytic Laboratory Methods (Complete) data for Aniline (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

/The study objective was/ to establish a method for the determination of trace aniline in whole blood by using solid-phase extraction and high performance liquid chromatography with fluorescence detector. After the whole blood was diluted by water, extracted by acetonitrile, cleaned and enriched by Cleanert NH2 solid-phase extraction (SPE) cartridge, separation was performed on a Kromasil C8 column (250 mm x 4. 6 mm i.d., 5 lambda-m) with the mobile phase of water/acetonitrile (20/80, V/V). Detection was carried out by fluorescence detector at ex 225 nm and lambda-em 335 nm. Calibration curve was linear in the range of 3.0-200.0 ug/L with a correlation coefficient of 0.9992, and the limit of quantitation (LOQ) was 3.0 ug/L. The extraction recoveries were 87.5%-104.4%, and the intra-day and inter-day RSDs (relative standard deviations) were 3.1%-6.6% and 6.4%-8.6%, respectively. The developed method is simple, fast, little interference, good specificity for the satisfactory determination of trace aniline in whole blood.

The mass spectra of the pentafluoropentamide derivatives of a series of aromatic amines were determined. Pentafluoropentamide derivatives of the aromatic amines were prepared in hexane or methylene chloride. All samples were analyzed using a Hewlett Packard 5987A gas chromatograph interfaced with a mass spectrometer equipped with a standard electron ionization and chemical source with positive and negative ion detection. Human blood samples were analyzed for hemoglobin adducts of aromatic amines by drawing 10 mL of blood into tubes containing ethylendiamine tetraacetic acid, lysing red blood cells, adding an internal standard, and hydrolyzing dialysates with dilute base. The solutions were extracted with methylene chloride and the extracts were dried. A solution of trimethylamine in hexane was added followed by pentafluoropropionic anhydride. Methylene chloride was removed under vacuum and the extract was dissolved in 20 uL ethyl acetate. In animal experiments, male Sprague Dawley rats were administered deuterated aniline. Blood was removed 24 hr later, hemoglobin was isolated, 3-fluoroaniline was added as internal standard, and dialysates were hydrolyzed. The detection limit of pentafluoropentamide derivatives of aniline, m-toluidine and 4-aminobiphenyl was 1 picogram with a signal to noise ratio of seven to ten. The dose response relationship of adduct formation was 5 ng/g with 4-aminobiphenyl.

Storage Conditions

Store in cool, dry, well-ventilated location away from fire hazards and reactive materials.

Separated from strong oxidants, strong acids and food and feedstuffs. Well closed. Provision to contain effluent from fire extinguishing. Store in an area without drain or sewer access.

Aniline is slightly corrosive to some types of metal. So all amphoteric materials such as aluminum, copper, tin, zinc, and alloys containing one of these metals (brass, bronze) are not suitable for the handling of aniline, as they are corroded by it. For normal applications carbon steel or cast iron are appropriate materials for the aniline handling or storage. Only if discoloration must be kept to minimum, aniline should be stored and transported in stainless steel equipment with proper nitrogen blanketing.

For more Storage Conditions (Complete) data for Aniline (6 total), please visit the HSDB record page.

Interactions

Present study was designed to evaluate the protective effects of ethanolic extract of Dioscorea alata L. (DA) on hematological and biochemical changes in aniline-induced spleen toxicity in rats. Wistar rats of either sex (200-250 g) were used in the study and each group contains six rats. Splenic toxicity was induced in rats by administration of aniline hydrochloride (AH; 100 ppm) in drinking water for a period of 30 days. Treatment groups received DA (50 and 100 mg/kg/day, po) along with AH. At the end of treatment period, various serum and tissue parameters were evaluated. Rats administered with AH (100 ppm) in drinking water for 30 days showed a significant alteration in general parameters (organ weight, body weight, water intake, feed consumption, and fecal matter content), hematological parameters (red blood cell (RBC), white blood cell (WBC), and hemoglobin content), and biochemical parameters (total iron content, lipid peroxidation, reduced glutathione (GSH), and nitric oxide (NO) content) of spleen. Treatment with DA (50 and 100 mg/kg/day, po) for 30 days along with AH showed significant recovery in aniline-induced splenic toxicity. The present result showed that involvement of oxidative and nitrosative stress in aniline-induced splenic toxicity and DA protects the rats from the toxicity, which might be due to its antioxidant property and the presence of different phytochemicals.

Aniline and o-toluidine were nonmutagenic in Salmonella typhimurium. However, combination of norharman /SRP: P450 inducer/ (2,9-diazafluorene) with either compound resulted in significant mutagenicity.

Diffusion cells were used to investigate the effects of two skin barrier creams (SBC) and one skin care cream (SCC) on percutaneous penetration of neat aniline... . The experiments were carried out with untreated and with skin creams treated human skin. A considerable percutaneous penetration enhancement ... was observed for treated skin compared with untreated skin; the highest enhancement (mean factors 6.2-12.3) was found for SBC (based on oil in water emulsion) treated skin. The lowest penetration enhancement showed SCC treated skin (mean factors 4.2-9.7). The in vitro data support /previous/ findings in workers that the percutaneous absorption of aromatic amines significantly increases in presence of skin creams. The efficacy of skin creams to protect the percutaneous penetration of aromatic amines is not confirmed...

For more Interactions (Complete) data for Aniline (12 total), please visit the HSDB record page.

Stability Shelf Life

Darkens on exposure to air and light and polymerizes to a resinous mass.

Forms explosive mixture with air. Unless inhibited (usually methanol), aniline is readily able to polymerize.

Storage at pH 7 and 4 °C were found to give best stability of the anilines.

Directional self-assembly of anisotropic bimetal-poly(aniline) nanostructures for rheumatoid arthritis diagnosis in multiplexing

Eun Young Hwang, Jae Hee Lee, Dong Woo LimPMID: 34247731 DOI: 10.1016/j.aca.2021.338699

Abstract

Anisotropic organic-inorganic hybrid nanoparticles possessing different functionalities and physicochemical properties from each compartment have attracted significant interest for the development of advanced functional materials. Moreover, their self-assembled structures exhibit unique optical properties for photonics-based biosensing. We report herein the fabrication of anisotropic bimetal-polymer nanoparticles (ABPNs) via combination of oxidative polymerization and additional growth of metallic nanoparticles on Au seeds as well as their directional clustering mediated via noncovalent interactions. Polymerization of anilines for poly (aniline) shell was conducted by reducing silver nitrate onto the Au seed in the presence of a surfactant, giving rise to spatially distinct bimetallic Au core and Ag shell compartment and the poly (aniline) counter-one that comprise the ABPNs. Furthermore, ABPNs were directionally clustered in a controlled manner via hydrophobic interaction, when the bimetallic compartment was selectively modified. These nanoclusters showed highly enhanced optical properties owing to the increased electromagnetic fields while the poly (aniline) being used to offer antibody binding capacity. Taking advantages of those properties of the ABPN nanoclusters, surface-enhanced Raman scattering (SERS) intensity-based quantification of two different biomarkers: autoantibodies against cyclic citrullinated peptide and rheumatoid factor was demonstrated using ABPN nanoclusters as SERS nanoprobes. Conclusively, this work has great potential to satisfy a need for multiplexing in diagnosis of early stage of rheumatoid arthritis.Intracellular Hybrid Biosystem in a Protozoan to Trigger Visible-Light-Driven Photocatalysis

Yin-Hua Cui, Jing-Hang Wu, Wei Wei, Feng Zhang, Ling-Li Li, Li-Jiao Tian, Wen-Wei Li, Paul K S Lam, Han-Qing YuPMID: 33886264 DOI: 10.1021/acsami.0c21902

Abstract

Incorporating artificial photosensitizers with microorganisms has recently been recognized as an effective way to convert light energy into chemical energy. However, the incorporated biosystem is usually constructed in an extracellular manner and is vulnerable to the external environment. Here, we develop an intracellular hybrid biosystem in a higher organism protozoa, in which the

synthesized CdS nanoparticles trigger photoreduction of nitrobenzene into aniline under visible-light irradiation. Integrating a photosensitizer CdS into

enables the photosensitizer CdS, inherent nitroreductase, and the cytoplasmic reductive substance in

to synergistically engage in the photocatalysis process, generating a greatly enhanced aniline yield with a 40-fold increment. Moreover, building an intracellular hybrid biosystem in mutant

could even grant it new capability of reducing nitrobenzene into aniline under visible-light irradiation. Such an intracellular hybrid biosystem paves a new way to functionalize higher organisms and diversify light energy conversion.

Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry

Mary Ângela Favaro Perez, Daniela Daniel, Marisa Padula, Claudimir Lucio do Lago, Carla Beatriz Grespan BottoliPMID: 34175690 DOI: 10.1016/j.foodchem.2021.129902

Abstract

This paper describes a fast, sensitive, environment-friendly method for the determination of 19 primary aromatic amines (PAAs) in cooking utensils by capillary zone electrophoresis coupled with tandem mass spectrometry. The best electrophoretic separation of PAAs was obtained in 0.1 mol lformic acid (pH 2.4) as the background electrolyte, fused silica capillary (67 cm) with a run time below 6 min. The proposed method presented a linear calibration with correlation coefficients higher than 0.99 and reproducibility in a range of 1-25%. Limits of detection were in the range of 0.2-1.3 μg kg

and recoveries were in a range of 85-120% for all the PAAs. The validated method was employed to determine PAAs on 36 samples of cooking utensils using acetic simulant. The results showed that 4,4'-diaminodiphenylmethane and aniline being the most frequently found PAAs in these samples and 28% of cooking utensils were not compliant.

Combination of GC-MS and selective peak elimination procedures as a tool for characterization of complex saccharide mixtures - Application to pyrolysis bio-oils

Lukáš Kejla, Miloš Auersvald, Pavel ŠimáčekPMID: 33735804 DOI: 10.1016/j.jchromb.2021.122644

Abstract

In this study, a GC-MS method was developed for the quantification of saccharides in complex mixtures such as bio-oils and bio-oil aqueous phases produced by ablative pyrolysis of lignocellulosic biomass. The samples were first treated using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and the trimethylsilylated (more volatile) derivatives were analyzed by GC-MS. The method offers advantages of great separation capability and simultaneous identification of unknown peaks by comparison of the mass spectra and retention indices with extensive libraries available online. However, even with these tools at hand, the identification of several saccharide-resembling compounds can be challenging especially in such highly complex samples as pyrolysis bio-oils. For this reason, we devised a novel procedure, which eliminates certain saccharides depending on their specific chemical properties before subjecting the samples to the GC-MS analysis. The procedure was based on the combination of aniline treatment (elimination of reducing aldoses), and hydrolysis (elimination of anhydrosugars, glycosides, disaccharides and oligosaccharides). Based on the differences in chromatograms before and after the procedure, the unknown compounds were assigned into groups based on their susceptibility to each treatment. The combination of all methods above has allowed more accurate identification and quantification of saccharides, some of which were not as of today found in bio-oils.Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase

Atsushi Ohnishi, Tohru Shibata, Tatsuya Imase, Satoshi Shinkura, Kanji NagaiPMID: 33477703 DOI: 10.3390/molecules26020493

Abstract

To understand the selectivity of the crown ether type chiral stationary phase (CSP), the retention selectivity for aniline and the positional isomers of substituted anilines were studied. In various substituted isomers, except nitroaniline, a remarkable decrease of retention due to steric hindrance was observed for the 2-substituted isomer. To determine the detailed molecular recognition mechanism, quantum chemical calculations were performed for the aggregates between the crown ether and the anilines. The results suggested that the 20-Crown-6, which includes a phenyl-substituted 1,1'-binaphthyl moiety, interacts with alkyl and aryl amines in an unconventional form different from the proposed one for 18-Crown-6.Understanding the toxicity effect and mineralization efficiency of in-situ electrogenerated chlorine dioxide for the treatment of priority pollutants of coking wastewater

Hariraj Singh, Sonalika Sonal, Brijesh Kumar MishraPMID: 33453637 DOI: 10.1016/j.ecoenv.2021.111907

Abstract

Oxidation of phenol, cyanide and aniline have been analyzed by the enhanced electro-oxidation process in which sodium chlorite was used as an electrolyte and results were validated using statistical tool based on Box-Behnken design. The mineralization efficiency of 78.4%, and 98.18% were predicted at optimized variables condition for phenol, and aniline respectively, whereas complete mineralization has been observed for the cyanide at the optimized conditions, which describes the significance of the design model approach.The process mineralizes the higher phenol concentration revealing a drastic reduction in power consumption in comparison of direct oxidation, i.e., 799.36 kWh/kg to 138.18 kWh/kg for more than 90% mineralization of phenol even at a higher current density of 13.63 mA/cm. The kinetic modelling approach justified that higher current density has also played a role in higher mineralization of pollutants at the specific operating conditions. The by-product formation and toxicity effect on microalgae in wastewater were assessed by the full scan mass spectrometry and microalgae pigment inhibition test after the electro-oxidation of coking wastewater. The pigment growth inhibition rate of Chlorella sp. NCQ and Micractinium sp. NCS2 suggests that sodium chlorite as an electrolyte aid can also effectively used as an oxidizing agent and algal inhibiter in the coking wastewater.

Biodegradable aniline-derived electroconductive film for the regulation of neural stem cell fate

Keui-Yu Chao, Wei-Yuan Huang, Chia-Yu Ho, Dehui Wan, Huan-Chih Wang, Chun-Yi Yang, Tzu-Wei WangPMID: 33443514 DOI: 10.1039/d0tb02171g

Abstract

Neural stem cells (NSCs) represent significant potential and promise in the treatment of neurodegenerative diseases and nerve injuries. An efficient methodology or platform that can help in specifically directing the stem cell fate is important and highly desirable for future clinical therapy. In this study, a biodegradable electrical conductive film composed of an oxidative polymerized carboxyl-capped aniline pentamer (CCAP) and ring-opening polymerized tetra poly(d,l-lactide) (4a-PLA) was designed with the addition of the dopant, namely chondroitin sulfate. This conductive film acts as a biological substrate for the exogenous/endogenous electric field transmission in tissue, resulting in the control of NSC fate, as well as improvement in neural tissue regeneration. The results show that CCAP is successfully synthesized and then conjugated onto 4a-PLA to form a network structure with electrical conductivity, cell adhesion capacity, and biodegradability. The neuronal differentiation of NSCs can be induced on 4a-PLAAP, and the neuronal maturation process can be facilitated by the manipulation of the electrical field. This biocompatible and electroactive material can serve as a platform to determine the cell fate of NSCs and be employed in neural regeneration. For future perspectives, its promising performance shows potential in applications, such as electrode-tissue integration interfaces, coatings on neuroprosthetics devices and neural probes, and smart drug delivery system in neurological systems.Transamidation of Amides and Amidation of Esters by Selective N-C(O)/O-C(O) Cleavage Mediated by Air- and Moisture-Stable Half-Sandwich Nickel(II)-NHC Complexes

Jonathan Buchspies, Md Mahbubur Rahman, Michal SzostakPMID: 33401664 DOI: 10.3390/molecules26010188

Abstract

The formation of amide bonds represents one of the most fundamental processes in organic synthesis. Transition-metal-catalyzed activation of acyclic twisted amides has emerged as an increasingly powerful platform in synthesis. Herein, we report the transamidation of-activated twisted amides by selective N-C(O) cleavage mediated by air- and moisture-stable half-sandwich Ni(II)-NHC (NHC = N-heterocyclic carbenes) complexes. We demonstrate that the readily available cyclopentadienyl complex, [CpNi(IPr)Cl] (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), promotes highly selective transamidation of the N-C(O) bond in twisted N-Boc amides with non-nucleophilic anilines. The reaction provides access to secondary anilides via the non-conventional amide bond-forming pathway. Furthermore, the amidation of activated phenolic and unactivated methyl esters mediated by [CpNi(IPr)Cl] is reported. This study sets the stage for the broad utilization of well-defined, air- and moisture-stable Ni(II)-NHC complexes in catalytic amide bond-forming protocols by unconventional C(acyl)-N and C(acyl)-O bond cleavage reactions.

Anti-selective [3+2] (Hetero)annulation of non-conjugated alkenes via directed nucleopalladation

Hui-Qi Ni, Ilia Kevlishvili, Pranali G Bedekar, Joyann S Barber, Shouliang Yang, Michelle Tran-Dubé, Andrew M Romine, Hou-Xiang Lu, Indrawan J McAlpine, Peng Liu, Keary M EnglePMID: 33353940 DOI: 10.1038/s41467-020-20182-4

Abstract

2,3-Dihydrobenzofurans and indolines are common substructures in medicines and natural products. Herein, we describe a method that enables direct access to these core structures from non-conjugated alkenyl amides and ortho-iodoanilines/phenols. Under palladium(II) catalysis this [3 + 2] heteroannulation proceeds in an anti-selective fashion and tolerates a wide variety of functional groups. N-Acetyl, -tosyl, and -alkyl substituted ortho-iodoanilines, as well as free -NHvariants, are all effective. Preliminary results with carbon-based coupling partners also demonstrate the viability of forming indane core structures using this approach. Experimental and computational studies on reactions with phenols support a mechanism involving turnover-limiting, endergonic directed oxypalladation, followed by intramolecular oxidative addition and reductive elimination.

A Modular Synthetic Route Involving

Hongfen Yang, Shivani Kundra, Michaelle Chojnacki, Ke Liu, Marisa A Fuse, Yasmeen Abouelhassan, Dimitris Kallifidas, Peilan Zhang, Guangtao Huang, Shouguang Jin, Yousong Ding, Hendrik Luesch, Kyle H Rohde, Paul M Dunman, José A Lemos, Robert W Huigens 3rdPMID: 33881312 DOI: 10.1021/acs.jmedchem.1c00168

Abstract

Pathogenic bacteria demonstrate incredible abilities to evade conventional antibiotics through the development of resistance and formation of dormant, surface-attached biofilms. Therefore, agents that target and eradicate planktonic and biofilm bacteria are of significant interest. We explored a new series of halogenated phenazines (HP) through the use of-aryl-2-nitrosoaniline synthetic intermediates that enabled functionalization of the 3-position of this scaffold. Several HPs demonstrated potent antibacterial and biofilm-killing activities (

, HP

, against methicillin-resistant

: MIC = 0.075 μM; MBEC = 2.35 μM), and transcriptional analysis revealed that HPs

,

, and

induce rapid iron starvation in MRSA biofilms. Several HPs demonstrated excellent activities against

(HP

, MIC = 0.80 μM against CDC1551). This work established new SAR insights, and HP

demonstrated efficacy in dorsal wound infection models in mice. Encouraged by these findings, we believe that HPs could lead to significant advances in the treatment of challenging infections.

Explore Compound Types